REACTION_CXSMILES
|
C([NH:9][C:10]([NH:12][CH2:13][CH:14]1[CH2:19][CH:18]2[CH2:20][CH:15]1[CH2:16][CH2:17]2)=[S:11])(=O)C1C=CC=CC=1.[OH-].[K+].O>CO>[CH:15]12[CH2:20][CH:18]([CH2:17][CH2:16]1)[CH2:19][CH:14]2[CH2:13][NH:12][C:10]([NH2:9])=[S:11] |f:1.2|
|
Name
|
1-benzoyl-3-(bicyclo[2.2.1]heptan-2-ylmethyl)thiourea
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=S)NCC1C2CCC(C1)C2
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at ambient temperature for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL round-bottomed flask equipped with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
the solid was removed by filtration
|
Type
|
FILTRATION
|
Details
|
The flask and filter cake
|
Type
|
WASH
|
Details
|
were rinsed with 40 mL of H2O
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |